4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide
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Description
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C17H16FN3O5S and its molecular weight is 393.39. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Potential Applications
Development of Tuberculostatic Agents : A study described synthetic approaches to 2-hetaryl- and 2-(hetaryl)ylidene substituted 5-fluoro-8-nitro-1,3-benzothiazin-4-ones, which were synthesized by interaction with C-nucleophiles. Such compounds have shown promise for further development as tuberculostatic agents, indicating potential medical applications in treating tuberculosis (Nosova et al., 2020).
Antimicrobial Screening : Another research focused on the synthesis of novel compounds for antimicrobial screening, particularly targeting bacteria and fungi. This suggests the compound's potential in contributing to the development of new antimicrobial agents (Jagtap et al., 2010).
Fluorescent Probes for Sensing Applications : The synthesis and application of benzothiazole derivatives for the development of fluorescent probes sensitive to pH and metal cations were explored. Such applications are crucial in biological and chemical sensing technologies, demonstrating the compound's relevance in sensor development (Tanaka et al., 2001).
Antitumor and Antimycobacterial Activities : Research into benzothiazole derivatives has also shown promising results in antitumor and antimycobacterial activities. These findings highlight the potential pharmaceutical applications of such compounds in treating various diseases and infections (Yoshida et al., 2005).
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S/c18-15-8-5-13(11-16(15)21(23)24)19-17(22)12-3-6-14(7-4-12)20-9-1-2-10-27(20,25)26/h3-8,11H,1-2,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORYWLFZWYWJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.